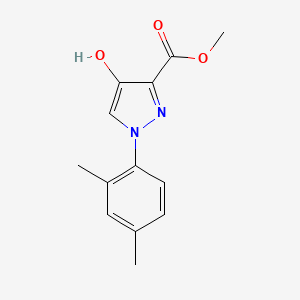

![molecular formula C18H28N2O5S B5578081 N-{(3S*,4R*)-1-[(2,4-二甲氧基苯基)乙酰基]-4-丙基-3-吡咯烷基}甲磺酰胺](/img/structure/B5578081.png)

N-{(3S*,4R*)-1-[(2,4-二甲氧基苯基)乙酰基]-4-丙基-3-吡咯烷基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanesulfonamide derivatives are a class of compounds that have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications in various fields. These compounds are characterized by the presence of a sulfonamide group attached to a methane moiety, which can be further modified to generate a wide range of derivatives with diverse functionalities.

Synthesis Analysis

Several methods have been developed for synthesizing methanesulfonamide derivatives, including direct sulfonamidation, reactions involving intermediate sulfonates, and modifications of existing sulfonamide compounds. For example, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted derivatives involves specific reagents and conditions to achieve desired functionalities (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal information about bond lengths, angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide derivatives participate in various chemical reactions, including acylation, alkylation, and cyclization, leading to the formation of complex structures with specific biological activities. Their chemical properties are influenced by the nature of substituents attached to the sulfonamide group and the molecular conformation (Hoshino et al., 2001).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their potential applications. These properties are determined by the compound's molecular structure and the presence of specific functional groups (Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the behavior of methanesulfonamide derivatives in various environments and their suitability for specific applications. These properties are influenced by the electronic and steric effects of substituents on the sulfonamide nitrogen and the overall molecular geometry (Kondo et al., 2000).

科学研究应用

合成与结构分析

一个研究重点是相关磺酰胺化合物的合成及其结构特征。例如,已经对通过环化反应合成 2,5-二取代 3-(苯磺酰基)吡咯烷进行了研究,展示了与 N-{(3S*,4R*)-1-[(2,4-二甲氧基苯基)乙酰基]-4-丙基-3-吡咯烷基}甲磺酰胺类似的化合物合成相关的可能方法 (Craig 等,2000)。此外,已经分析了相关磺酰胺化合物的晶体结构,提供了对其分子构象和潜在相互作用的见解,这可以为理解 N-{(3S*,4R*)-1-[(2,4-二甲氧基苯基)乙酰基]-4-丙基-3-吡咯烷基}甲磺酰胺的结构性质提供信息 (Gowda 等,2007)。

催化活性和化学反应

此外,该化合物在催化过程和化学反应中的潜在参与也是研究的主题。例如,在温和条件下甲烷催化氧化成各种含氧化合物的研究可能与理解 N-{(3S*,4R*)-1-[(2,4-二甲氧基苯基)乙酰基]-4-丙基-3-吡咯烷基}甲磺酰胺的化学反应性有关 (Nizova 等,1997)。这突出了此类化合物在促进或经历特定化学转化中的潜在应用。

分子相互作用和性质

对相关磺酰胺的分子相互作用和性质的研究提供了见解,说明 N-{(3S*,4R*)-1-[(2,4-二甲氧基苯基)乙酰基]-4-丙基-3-吡咯烷基}甲磺酰胺如何与其他分子相互作用或在各种化学环境中发挥作用。例如,研究三氟-N-(3-甲酰环庚-2-烯-1-基)甲磺酰胺的结构和自缔合可以阐明 N-{(3S*,4R*)-1-[(2,4-二甲氧基苯基)乙酰基]-4-丙基-3-吡咯烷基}甲磺酰胺的构象动力学和自缔合趋势 (Sterkhova 等,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(3S,4R)-1-[2-(2,4-dimethoxyphenyl)acetyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5S/c1-5-6-14-11-20(12-16(14)19-26(4,22)23)18(21)9-13-7-8-15(24-2)10-17(13)25-3/h7-8,10,14,16,19H,5-6,9,11-12H2,1-4H3/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPCVOZRXNJLHJ-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)

![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)